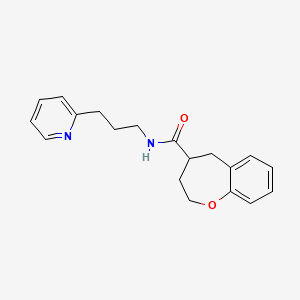

![molecular formula C22H24FNO3 B5579772 (1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)

(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like "(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol" often involves multiple steps, including the formation of spirocyclic compounds, fluorination, and functional group modifications. For instance, the synthesis of similar azaspiro compounds has been achieved through methodologies that ensure the introduction of fluorine atoms and the formation of the spirocyclic core efficiently. These processes may involve reactions such as the Ritter reaction or the use of specific reagents to introduce fluorine atoms strategically into the molecule (Rozhkova et al., 2013).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including those similar to the target molecule, is characterized by their unique spiro-framework, where a quaternary carbon atom is shared between two rings. This structural motif is crucial for the molecule's biological activity and physicochemical properties. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate such complex structures, providing detailed insights into their stereochemistry and conformational preferences (Parthiban et al., 2009).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical reactions, primarily influenced by their functional groups and the spirocyclic core's inherent strain. For example, the presence of fluorine atoms can significantly affect the molecule's reactivity, making it a site for nucleophilic substitution reactions or affecting its electron distribution. The azaspiro motif itself may engage in reactions such as ring expansion, cyclization, or undergo modifications through Ritter-type reactions, demonstrating the molecule's versatile reactivity (Yeh et al., 2012).

Physical Properties Analysis

The physical properties of spirocyclic compounds like "(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol" can be intriguing, with specific focus on solubility, melting points, and optical activity. These properties are significantly influenced by the molecular structure, particularly the presence of fluorine atoms and the spirocyclic framework, affecting the molecule's polarity, crystalline structure, and interactions with solvents or biological molecules.

Chemical Properties Analysis

Chemically, the introduction of fluorine atoms into a molecule like "(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol" can profoundly impact its chemical stability, reactivity, and potential biological interactions. Fluorine's high electronegativity and small size allow for the formation of strong carbon-fluorine bonds, influencing the molecule's overall electron distribution and chemical behavior. This can lead to enhanced stability against metabolic degradation, altered pharmacokinetic profiles, and potentially unique interactions with biological targets (Pawson et al., 1979).

Applications De Recherche Scientifique

Chemical Synthesis and Antibacterial Activity

The synthesis of compounds with azaspiro nonan structures, similar to the chemical , has been explored for their potential antibacterial activity against respiratory pathogens. For example, compounds with the azaspiro[2.4]heptan moiety have shown potent in vitro activity against a range of pathogens including Streptococcus pneumoniae and Staphylococcus aureus, as well as multidrug-resistant and quinolone-resistant strains. These compounds also demonstrated good in vivo efficacy in a murine pneumonia model, suggesting their potential as antibacterial drugs for respiratory tract infections (Odagiri et al., 2013).

Anticonvulsant Properties

Fluorinated N-phenyl- and N-benzyl-2-azaspiro nonane derivatives have been synthesized and evaluated for their anticonvulsant activities. Certain derivatives exhibited significant activity in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, indicating the potential of azaspiro nonanes in anticonvulsant drug development (Obniska et al., 2006).

Stereochemical Structure-Activity Relationships

Research on chiral 7-amin-5-azaspiro[2.4]heptan-4-yl quinolones has revealed the importance of stereochemical configuration for antibacterial potency. Compounds with specific stereochemical configurations showed enhanced activity against both Gram-positive and Gram-negative bacteria. This emphasizes the critical role of stereochemistry in the development of new antibacterial agents (Kimura et al., 1994).

Enantiodivergent Synthesis

The enantiodivergent synthesis of bis-spiropyrrolidines through sequential interrupted and completed (3 + 2) cycloadditions showcases the versatility of spiro compounds in medicinal chemistry. This methodology allows for the creation of compounds with multiple chiral centers and potential applications in drug discovery (Conde et al., 2015).

Propriétés

IUPAC Name |

[4-(3-fluorophenyl)phenyl]-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FNO3/c1-27-20-14-19(25)22(20)9-11-24(12-10-22)21(26)16-7-5-15(6-8-16)17-3-2-4-18(23)13-17/h2-8,13,19-20,25H,9-12,14H2,1H3/t19-,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZONPLWWNDGIHH-UXHICEINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C12CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)

![methyl N-{[9-oxo-8-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undec-2-yl]carbonyl}glycinate](/img/structure/B5579738.png)

![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)

![2-{6-[4-(dimethylamino)phenyl]-5-phenyl-5,6-dihydro-3-pyridazinyl}-1H-indene-1,3(2H)-dione](/img/structure/B5579762.png)

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)